molecular formula C19H12ClNO2S2 B11504443 {5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]furan-2-yl}(4-chlorophenyl)methanone

{5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]furan-2-yl}(4-chlorophenyl)methanone

Cat. No.: B11504443
M. Wt: 385.9 g/mol
InChI Key: YEOVIPJTHSPLOO-UHFFFAOYSA-N
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Description

2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole ring fused with a furan ring, which is further substituted with a chlorobenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and furan rings, allowing for further functionalization.

Common Reagents and Conditions:

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction of the carbonyl group.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. In cancer cells, it may induce apoptosis by interacting with specific signaling pathways and disrupting cellular processes .

Comparison with Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.

    Furan Derivatives: Compounds such as furfural and 2-furoic acid share the furan ring structure.

Uniqueness: 2-({[5-(4-CHLOROBENZOYL)FURAN-2-YL]METHYL}SULFANYL)-1,3-BENZOTHIAZOLE is unique due to its combined benzothiazole and furan structures, along with the chlorobenzoyl substitution.

Properties

Molecular Formula

C19H12ClNO2S2

Molecular Weight

385.9 g/mol

IUPAC Name

[5-(1,3-benzothiazol-2-ylsulfanylmethyl)furan-2-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C19H12ClNO2S2/c20-13-7-5-12(6-8-13)18(22)16-10-9-14(23-16)11-24-19-21-15-3-1-2-4-17(15)25-19/h1-10H,11H2

InChI Key

YEOVIPJTHSPLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(O3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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